2-Ethynylaniline

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2-Ethynylaniline (CAS 52670-38-9) is an ortho-substituted aromatic amine bearing an ethynyl group at the 2-position relative to the amino functionality. This compound serves as a versatile building block for the construction of nitrogen-containing heterocycles, particularly indoles and quinolines, via transition-metal-catalyzed and metal-free cyclization methodologies.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 52670-38-9
Cat. No. B1227618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylaniline
CAS52670-38-9
Synonyms2-ethynylaniline
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1N
InChIInChI=1S/C8H7N/c1-2-7-5-3-4-6-8(7)9/h1,3-6H,9H2
InChIKeyALQPJHSFIXARGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylaniline (CAS 52670-38-9): Ortho-Functionalized Aniline Building Block for Heterocyclic Synthesis and Surface Chemistry


2-Ethynylaniline (CAS 52670-38-9) is an ortho-substituted aromatic amine bearing an ethynyl group at the 2-position relative to the amino functionality. This compound serves as a versatile building block for the construction of nitrogen-containing heterocycles, particularly indoles and quinolines, via transition-metal-catalyzed and metal-free cyclization methodologies . Its dual functionality—an NH2 nucleophile and a terminal alkyne handle—enables sequential Sonogashira cross-coupling and intramolecular cyclization cascades that are not readily accessible with meta- or para-substituted analogs . The compound is primarily employed in academic and industrial organic synthesis laboratories for preparing pharmaceutical intermediates, agrochemical precursors, and functional materials .

2-Ethynylaniline (CAS 52670-38-9): Why Generic Substitution with Regioisomers or Haloaniline Analogs Fails


Simple replacement of 2-ethynylaniline with its 3- or 4-ethynylaniline regioisomers, or with 2-iodoaniline, yields fundamentally different reactivity and product outcomes due to the ortho-proximity of the NH2 and ethynyl groups. In cyclization chemistry, the 2-substitution pattern is essential for forming indole and quinoline frameworks via intramolecular attack of the amino nitrogen onto the tethered alkyne—a pathway sterically and electronically impossible for the 3- and 4-isomers . In surface modification, 2-ethynylaniline grafts via the acetylene moiety forming Si–C bonds, whereas 3-ethynylaniline preferentially grafts through the NH2 group forming Si–N linkages, leading to entirely different interfacial properties . In electrochemical polymerization, 3-ethynylaniline exhibits higher reactivity than 2-ethynylaniline and readily copolymerizes with aniline, whereas 2-ethynylaniline shows distinct electropolymerization behavior . Generic haloanilines (e.g., 2-iodoaniline) require an additional Sonogashira step to install the alkyne moiety, adding cost and reducing atom economy in multi-step syntheses.

2-Ethynylaniline (CAS 52670-38-9): Quantified Differentiation Evidence Versus Regioisomers and Synthetic Alternatives


Synthetic Accessibility: 87.45% Yield in Pd/C-Catalyzed Deprotection Protocol

In a standardized synthesis protocol, 2-ethynylaniline was obtained in 87.45% isolated yield via Pd/C-catalyzed hydrazine-mediated deprotection of the corresponding TMS-protected intermediate. The identical method was applied to prepare 3-ethynylaniline and 4-ethynylaniline from their respective precursors, confirming that the 2-isomer can be accessed with comparable efficiency to its regioisomers using this standard route . This establishes that procurement of the 2-substituted variant does not incur a yield penalty relative to other isomers when employing this common deprotection methodology.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Surface Grafting Regioselectivity: Ortho-Isomer Exclusively Forms Si–C Bond via Acetylene

High-resolution XPS and AFM analysis of thermal grafting onto hydrogenated Si(100) surfaces revealed that 2-ethynylaniline reacts predominantly via the acetylene group to form Si–C bonds, whereas 3-ethynylaniline preferentially grafts through the NH2 group to form Si–N bonds . The ortho-positioning of the electron-donating NH2 and electron-withdrawing acetylene groups creates a resonance structure that directs surface reactivity toward the acetylene terminus, a behavior not observed for the meta isomer. This regiospecific bonding mode directly impacts the chemical functionality presented at the silicon surface.

Surface Chemistry Materials Science Silicon Functionalization

Electropolymerization Reactivity: 3-Ethynylaniline > 2-Ethynylaniline in Copolymer Formation

Electrochemical polymerization studies comparing 2-ethynylaniline and 3-ethynylaniline demonstrated that the meta-isomer exhibits higher reactivity and readily electropolymerizes in the presence of aniline to form copolymers. In contrast, 2-ethynylaniline showed lower reactivity under identical electropolymerization conditions . FTIR and Raman measurements confirmed that the 3-ethynylaniline-derived copolymers retain a polyaniline-like structure with pendant alkyne groups available for post-polymerization 'click' functionalization.

Conductive Polymers Electrochemistry Polyaniline Derivatives

Divergent Heterocycle Synthesis: Ortho-Substitution Enables Switchable Indole/Quinoline Formation

The InBr3-promoted reaction of 2-ethynylaniline derivatives diverges sharply depending on the terminal substituent. Substrates bearing an alkyl or aryl group on the terminal alkyne undergo intramolecular cyclization to yield polysubstituted indoles in moderate to excellent yields. In contrast, substrates with an unsubstituted terminal alkyne or a trimethylsilyl group exclusively afford polysubstituted quinoline derivatives via intermolecular dimerization . This switchable reactivity—enabled solely by the ortho-proximity of the NH2 and ethynyl groups—is not accessible with 3- or 4-ethynylanilines, which cannot undergo analogous intramolecular cyclization.

Heterocyclic Synthesis Catalysis Indole Chemistry Quinoline Chemistry

Catalytic Efficiency: Cu-Based Sonogashira Coupling Achieves Up to 99% Yield for 2-Ethynylaniline Derivatives

A palladium-free, copper(I)-catalyzed Sonogashira cross-coupling of o-iodoanilines with terminal alkynes using (PPh3)2CuBH4 as the catalyst delivers 2-ethynylaniline derivatives in yields reaching up to 99% . The reaction proceeds under air atmosphere, employs DBU as base in ethanol at 120 °C, and demonstrates broad functional group tolerance. A gram-scale synthesis confirmed the method's practicality with 96% yield. In contrast, traditional Pd-catalyzed Sonogashira methods for 2-ethynylaniline synthesis often require inert atmosphere, expensive palladium sources, and additional ligands.

Sonogashira Coupling Catalysis Green Chemistry

Metal-Free Indole Synthesis: K2CO3-Catalyzed Cyclization in Water Achieves 88% Yield

The cyclization of N-tosylated 2-ethynylaniline to 1-tosyl-1H-indole proceeds in 88% yield using catalytic K2CO3 (15 mol%) in water at 130 °C under transition metal-free conditions . This protocol eliminates the need for transition metal catalysts (Pd, Cu, In, etc.) that are typically required for 2-ethynylaniline cyclization, offering a greener and more cost-effective route. The catalytic system demonstrated reusability and broad substrate scope, with various 2-ethynylaniline derivatives yielding indoles in high yields.

Green Chemistry Metal-Free Catalysis Indole Synthesis

2-Ethynylaniline (CAS 52670-38-9): Evidence-Backed Procurement and Application Scenarios


Heterocyclic Core Synthesis: Indole and Quinoline Library Construction

For medicinal chemistry and agrochemical discovery programs requiring access to both indole and quinoline scaffolds from a common precursor, 2-ethynylaniline is uniquely suited. The ortho-substitution pattern enables switchable InBr3-promoted reactivity: terminal alkyl/aryl substituents yield indoles, while unsubstituted or TMS-terminated alkynes yield quinolines via dimerization . This divergent behavior is inaccessible to 3- and 4-ethynylaniline regioisomers. Procurement of 2-ethynylaniline allows a single inventory item to support multiple heterocyclic synthesis workflows.

Cost-Effective, High-Yield Synthesis via Palladium-Free Sonogashira Coupling

Industrial and academic laboratories seeking to prepare 2-ethynylaniline derivatives at scale should adopt the (PPh3)2CuBH4-catalyzed Sonogashira protocol, which delivers up to 99% yield under air atmosphere without palladium . Gram-scale validation achieved 96% yield. This method eliminates the cost and purification burden associated with palladium catalysts, making 2-ethynylaniline derivatives economically attractive for large-scale intermediate production.

Green Chemistry Workflows: Metal-Free Indole Synthesis in Water

For research and development programs prioritizing sustainability and low metal contamination, 2-ethynylaniline can be cyclized to indoles in water using catalytic K2CO3 (15 mol%) with no transition metals required . The N-tosylated derivative proceeds in 88% yield, providing a viable alternative to metal-catalyzed routes. This approach is particularly valuable for pharmaceutical intermediate synthesis where residual metal limits (e.g., <10 ppm Pd) are stringent.

Silicon Surface Functionalization Requiring Preserved Free Amine Groups

For covalent modification of hydrogenated silicon surfaces where the amine functionality must remain free for subsequent bioconjugation or sensor applications, 2-ethynylaniline is the preferred isomer. High-resolution XPS confirms that 2-ethynylaniline grafts exclusively via Si–C bond formation through the acetylene group, leaving the NH2 group intact . In contrast, 3-ethynylaniline consumes the amine in Si–N bond formation, rendering it unavailable for downstream chemistry. Procurement of the ortho-isomer ensures the desired surface chemistry outcome.

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